

# A Comprehensive Technical Guide to 3-Oxooctanoic Acid (CAS 13283-91-5)

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Compound of Interest		
Compound Name:	3-Oxooctanoic acid	
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of **3-Oxooctanoic acid** (CAS 13283-91-5), a beta-keto acid that plays a role in fatty acid metabolism. This document consolidates its chemical and physical properties, biological significance, and potential applications. Detailed information on its metabolic pathway, along with representative experimental protocols and spectroscopic data, is presented to support researchers in the fields of biochemistry, metabolic studies, and drug discovery.

## Introduction

**3-Oxooctanoic acid**, also known as 3-ketooctanoic acid, is a medium-chain oxo fatty acid.[1] [2][3] As a beta-keto acid, its ketone group is located at the C3 position relative to the carboxyl group, a structural feature that is key to its chemical reactivity and metabolic function.[4] This compound is a metabolite in the beta-oxidation of fatty acids, a major energy-producing pathway in eukaryotes.[2][3] Its presence has been detected in various organisms, from yeast to humans.[3] Understanding the properties and biological role of **3-Oxooctanoic acid** is valuable for researchers investigating metabolic pathways and developing novel therapeutics targeting metabolic disorders.

# **Chemical and Physical Properties**



A summary of the key chemical and physical properties of **3-Oxooctanoic acid** is provided below.

Table 1: General and Chemical Properties of 3-Oxooctanoic Acid

Property	Value	Source
CAS Number	13283-91-5	[5]
Molecular Formula	C8H14O3	[5]
Molecular Weight	158.197 g/mol	[5]
IUPAC Name	3-oxooctanoic acid	[2]
Synonyms	3-ketooctanoic acid, beta- oxocaprylic acid, beta- ketooctanoic acid	[2][6]
Canonical SMILES	CCCCC(=O)CC(=O)O	[5]
InChIKey	FWNRRWJFOZIGQZ- UHFFFAOYSA-N	[2]

Table 2: Physicochemical Properties of 3-Oxooctanoic Acid



Property	Value	Source
Physical Description	Solid	[2]
Boiling Point	275.6°C at 760 mmHg	[5]
Density	1.038 g/cm <sup>3</sup>	[5]
Flash Point	134.7°C	[5]
Vapor Pressure	0.00138 mmHg at 25°C	[5]
LogP	1.6	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]

# **Biological Role and Signaling Pathways**

**3-Oxooctanoic acid** is an intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production from lipids.

## **Beta-Oxidation of Fatty Acids**

The beta-oxidation spiral is a four-step process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH<sub>2</sub>, and NADH. 3-Oxooctanoyl-CoA is the precursor to the final thiolytic cleavage step in the cycle for an eight-carbon fatty acid.

The four key enzymatic reactions in the beta-oxidation of an eight-carbon fatty acid (octanoyl-CoA) are:

- Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of octanoyl-CoA, forming trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.
- Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, yielding L-3-hydroxyoctanoyl-CoA.
- Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-oxooctanoyl-CoA and reducing NAD+ to NADH.



 Thiolysis: Beta-ketothiolase cleaves 3-oxooctanoyl-CoA with the addition of a new Coenzyme A molecule, resulting in acetyl-CoA and a shortened hexanoyl-CoA.

This cycle repeats until the fatty acid is completely converted to acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Caption: Mitochondrial beta-oxidation of octanoyl-CoA.

# Experimental Protocols Synthesis of 3-Oxooctanoic Acid

While a specific, detailed protocol for the synthesis of **3-oxooctanoic acid** is not readily available in the searched literature, a general and plausible method for the synthesis of betaketo acids involves the Claisen condensation reaction. Below is a representative workflow.

Caption: Representative workflow for the synthesis of **3-Oxooctanoic acid**.

#### Methodology:

- Claisen Condensation: Methyl hexanoate is reacted with methyl acetate in the presence of a strong base, such as sodium ethoxide, to form the corresponding beta-keto ester, methyl 3oxooctanoate.
- Saponification: The resulting methyl 3-oxooctanoate is then saponified using an aqueous solution of a strong base, like sodium hydroxide, to hydrolyze the ester to the sodium salt of **3-oxooctanoic acid**.
- Acidification: The reaction mixture is subsequently acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and yield 3-oxooctanoic acid.
- Purification: The final product can be purified using standard techniques such as extraction and column chromatography.

## **Analysis of 3-Oxooctanoic Acid in Biological Samples**

The analysis of **3-Oxooctanoic acid** in biological matrices typically involves extraction followed by chromatographic separation and detection by mass spectrometry.



#### Methodology:

- Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to a protein precipitation step, often using a cold organic solvent like acetonitrile. The supernatant is then collected.
- Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte from the sample matrix.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, typically a reversed-phase column, to separate 3-Oxooctanoic acid from other components.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), for sensitive and specific detection and quantification of 3-Oxooctanoic acid.

# Spectroscopic Data Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of **3-Oxooctanoic acid** can be useful for its identification in mass spectrometry-based metabolomics studies.

Table 3: Predicted Collision Cross Section (CCS) Values for 3-Oxooctanoic Acid Adducts



Adduct	m/z	Predicted CCS (Ų)
[M+H]+	159.10158	135.3
[M+Na] <sup>+</sup>	181.08352	141.3
[M-H] <sup>-</sup>	157.08702	133.9
[M+NH <sub>4</sub> ] <sup>+</sup>	176.12812	155.4
[M+K]+	197.05746	140.8
[M+H-H <sub>2</sub> O] <sup>+</sup>	141.09156	130.6
[M+HCOO]-	203.09250	156.0
[M+CH₃COO] <sup>-</sup>	217.10815	176.3

Data sourced from PubChemLite.

## **NMR Spectroscopy**

While a full, experimentally determined NMR spectrum for **3-Oxooctanoic acid** is not available in the searched results, predicted chemical shifts for the methyl ester derivative and general characteristics of similar compounds can provide guidance. For the related compound, methyl **3-oxoheptanoate**, <sup>13</sup>C NMR data has been reported in the literature.[7]

# Applications in Research and Drug Development

The primary research application of **3-Oxooctanoic acid** is as a metabolite standard in metabolomics studies and for investigating the kinetics and regulation of fatty acid oxidation.

While there is limited direct evidence for **3-Oxooctanoic acid** as a drug development candidate, its derivatives have been explored. For instance, an amide of **3-oxooctanoic acid** has been investigated for its biological activity.[4] Given its role in a fundamental metabolic pathway, enzymes involved in its synthesis and degradation could be potential targets for therapeutic intervention in metabolic diseases.

## Conclusion



**3-Oxooctanoic acid** is a key intermediate in fatty acid metabolism with well-defined chemical and physical properties. This guide provides a consolidated resource for researchers, summarizing its biological context, providing frameworks for its synthesis and analysis, and presenting relevant physicochemical and spectroscopic data. Further research into the biological activities of **3-Oxooctanoic acid** and its derivatives may uncover novel therapeutic opportunities.

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